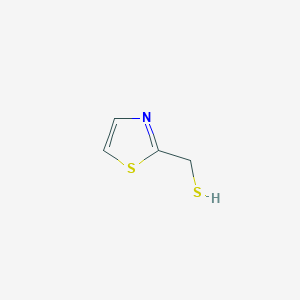

2-Thiazolemethanethiol

Description

Structure

3D Structure

Properties

IUPAC Name |

1,3-thiazol-2-ylmethanethiol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5NS2/c6-3-4-5-1-2-7-4/h1-2,6H,3H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSDVPNMCNDFOEZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=N1)CS | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5NS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

131.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53062-92-3 | |

| Record name | (1,3-thiazol-2-yl)methanethiol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations

Strategies for the Preparation of 2-Thiazolemethanethiol and Analogues

The construction of the thiazole (B1198619) core is central to the synthesis of this compound. Various methodologies have been developed, ranging from historical name reactions to advanced catalyst-mediated processes.

The Hantzsch thiazole synthesis, first reported in 1887, remains a cornerstone for the formation of the thiazole ring. organic-chemistry.org This reaction typically involves the cyclocondensation of an α-halocarbonyl compound with a thioamide or thiourea (B124793). organic-chemistry.orgsigmaaldrich.com Variations of this method can be adapted to synthesize a wide array of substituted thiazoles. rsc.org For instance, the reaction of an appropriate α-haloketone with a suitable thiourea derivative under neutral or acidic conditions can lead to the formation of aminothiazoles, which can be further functionalized. scribd.com The classical Hantzsch synthesis is known for its reliability and high yields. sigmaaldrich.com

While a direct Hantzsch synthesis for this compound is not extensively detailed, the general principle can be applied. For example, the synthesis of 2-aminothiazoles via the Hantzsch reaction is a well-established route, often carried out by heating the reactants in a suitable solvent like methanol. sigmaaldrich.comrsc.org These aminothiazoles can then serve as precursors for introducing the methanethiol (B179389) group.

Table 1: Examples of Hantzsch Thiazole Synthesis Variations

| α-Halocarbonyl Compound | Thioamide/Thiourea | Product Type | Reference |

|---|---|---|---|

| 2-Bromoacetophenone | Thiourea | 2-Amino-4-phenylthiazole | sigmaaldrich.com |

| Ring-substituted 2-bromoacetophenones | 1-Substituted-2-thioureas | 2-Aminothiazoles | rsc.org |

Modern synthetic methods often employ catalysts to enhance reaction rates, yields, and selectivity. Copper and Lewis acid catalysts have proven particularly effective in the synthesis of thiazole derivatives.

Copper Catalysis: Copper-catalyzed reactions offer a versatile platform for the synthesis of thiazoles and benzothiazoles. rsc.orgorganic-chemistry.orgrsc.org For example, a copper-catalyzed condensation of 2-aminobenzenethiols with nitriles provides an efficient route to 2-substituted benzothiazoles. organic-chemistry.org Another novel approach involves the copper-catalyzed annulation of oxime acetates and xanthates to produce thiazol-2-yl ethers. rsc.org The synthesis of a related compound, 2-chloro-5-thiazolemethanethiol (B3376843), has been achieved from 3-methylpyridine (B133936) using a copper chloride catalyst, highlighting the utility of copper in functionalizing thiazole precursors. evitachem.com These methods often proceed under mild conditions and tolerate a wide range of functional groups. organic-chemistry.org Copper-catalyzed processes can also be involved in the formation of complex triazole-containing structures from thiazole precursors. mdpi.com

Lewis Acid/Base Catalysis: Lewis acids are electron-pair acceptors that can activate substrates towards nucleophilic attack, facilitating ring formation. wikipedia.org In the context of thiazole synthesis, Lewis acids like boron trifluoride etherate (BF₃·Et₂O) can promote the reaction of diazopyruvates with thioamides to yield thiazole derivatives. koreascience.kr This method proceeds through the formation of a thiocarbonyl ylide intermediate. koreascience.kr The use of bulky aluminum-based Lewis acids has also been explored for selective organic transformations. rsc.org Furthermore, Lewis acid catalysis is crucial in reactions such as the carbonyl-olefin metathesis, a transformation now achievable with extremely Lewis acidic silicon complexes. nih.gov Organocatalysis, employing bifunctional molecules with both Lewis basic (e.g., -NH₂) and Brønsted acidic (e.g., -COOH) sites, has also emerged as a green approach for thiazole synthesis. nih.gov

In line with the principles of green chemistry, significant efforts have been directed towards developing more sustainable synthetic routes.

One-Pot Reactions: These reactions, where multiple synthetic steps are carried out in a single reaction vessel, offer advantages in terms of reduced waste, time, and resources. nih.govrsc.org Several one-pot procedures for the synthesis of thiazole derivatives have been reported, including multicomponent reactions (MCRs) that combine three or more reactants to form a complex product in a single step. mdpi.comnih.govscilit.com For instance, a one-pot, three-component reaction has been used to prepare novel thiazole derivatives with potential biological activity. nih.gov

Solvent-Free Methods: Eliminating volatile organic solvents is a key goal in green chemistry. Some thiazole syntheses can be performed under solvent-free conditions, often with the aid of a reusable catalyst. For example, a silica-supported tungstosilisic acid has been used as a reusable catalyst for the Hantzsch thiazole synthesis under solvent-free conditions or with ultrasonic irradiation.

Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate reaction rates, often leading to higher yields and cleaner reactions in shorter times compared to conventional heating. mdpi.comresearchgate.net This technique has been successfully applied to the synthesis of various thiazole derivatives, including the Hantzsch reaction and the formation of thioethers containing a 1,2,4-triazole (B32235) moiety. mdpi.comnih.gov For example, the microwave-assisted synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas demonstrated significantly higher yields and shorter reaction times compared to conventional reflux conditions. nih.gov Microwave-assisted ring closure of thioamido alcohols has also been used to synthesize seven-membered tetrahydro-1,3-thiazepines. beilstein-journals.org

Precursor Roles and Derivatization Chemistry

This compound is a valuable heterocyclic building block, serving as a key intermediate in the synthesis of more complex molecules. sigmaaldrich.comnih.gov Its bifunctional nature, possessing both the thiazole ring and a reactive thiol group, allows for a wide range of chemical modifications.

A reaction intermediate is a transient molecular entity that is formed from the reactants and reacts further to give the products of a chemical reaction. wikipedia.org this compound and its analogues function as such intermediates, enabling the construction of more elaborate molecular frameworks. The thiol group is particularly reactive and can undergo various transformations. For instance, the thiol group in 2-chloro-5-thiazolemethanethiol can participate in nucleophilic substitution reactions, making it a useful synthon for creating other thiazole derivatives. evitachem.com The presence of the thiazole nucleus in these intermediates is significant as this heterocycle is a component of many pharmacologically active compounds.

The versatile reactivity of this compound and its derivatives makes them ideal starting materials for the synthesis of fused and polycyclic heterocyclic systems. The thiazole ring can be annulated with other rings to create novel molecular scaffolds. For example, thiazole derivatives can be used to construct imidazo[2,1-b]thiazoles, which are present in many compounds with important biological activities. mdpi.com One-pot multicomponent reactions, such as the Groebke–Blackburn–Bienaymé reaction, provide an efficient route to such fused systems. mdpi.com Furthermore, thiazole-based building blocks are utilized in the synthesis of organic semiconducting materials. nih.gov The reaction of 2-cyano-N-(thiazol-2-yl)acetamide with various reagents can lead to the formation of aminopyrazoles, pyrazolo[3,4-d]-1,2,3-triazines, and 1,3,4-thiadiazoles, all containing the thiazole template.

Formation Mechanisms in Complex Chemical Systems

The formation of this compound is a complex process that primarily occurs through non-enzymatic browning reactions, such as the Maillard reaction, and thermal decomposition of specific precursors. These pathways are crucial in the development of characteristic aromas in a variety of cooked and processed foods.

Maillard Reaction

The Maillard reaction is a chemical reaction between amino acids and reducing sugars that occurs upon heating. It is responsible for the desirable brown color and rich flavors in many types of cooked food. The formation of this compound via the Maillard reaction involves a series of complex steps, starting with the reaction of a sulfur-containing amino acid, primarily cysteine, with a reducing sugar.

The initial step of the Maillard reaction is the condensation of the amino group of an amino acid with the carbonyl group of a reducing sugar to form an N-substituted glycosylamine. This unstable intermediate then undergoes an Amadori rearrangement to form a more stable ketosamine, known as the Amadori product. nih.govresearchgate.net In the case of cysteine reacting with a sugar, it was once believed that the formation of stable 2-glycosylthiazolidine-4-carboxylic acids would inhibit the Maillard reaction. mdpi.comntou.edu.tw However, it is now understood that Amadori compounds can indeed be formed from cysteine and are significant precursors to flavor compounds. mdpi.comntou.edu.tw

The subsequent stages of the Maillard reaction involve the degradation of the Amadori product. At neutral or acidic pH, it can undergo 1,2-enolization, while at alkaline pH, 2,3-enolization is favored, leading to the formation of reductones and various fission products like acetol, pyruvaldehyde, and diacetyl. researchgate.net A crucial step in this process is the Strecker degradation, which involves the reaction of α-dicarbonyl compounds, formed from sugar degradation, with amino acids. acs.org

In the context of this compound formation, cysteine plays a dual role. It not only participates in the initial stages of the Maillard reaction but also serves as a key source of hydrogen sulfide (B99878) (H₂S) and ammonia (B1221849) (NH₃) through its degradation. nih.gov The formation of the thiazole ring, a core structure of this compound, is proposed to occur through the reaction of dicarbonyl compounds like glyoxal (B1671930) and methylglyoxal (B44143) (both degradation products of sugars) with H₂S and NH₃ derived from cysteine. nih.gov For instance, research on the formation of the related compound, 2-acetylthiazole, has shown that it is generated from the reaction of glyoxal and methylglyoxal with H₂S and NH₃ from cysteine. nih.govcoffee-consulate.com This suggests a similar pathway for the formation of the thiazole heterocycle in this compound.

The "methanethiol" part of the compound likely originates from the degradation of sulfur-containing amino acids. While methionine is a primary precursor for methanethiol, studies have also shown that cysteine degradation can lead to its formation. mdpi.comnih.gov The reaction pathway likely involves the interaction of key intermediates, as summarized in the table below.

Table 1: Key Precursors and Intermediates in the Maillard Reaction Leading to Thiazole Formation

| Precursor/Intermediate | Role in the Reaction |

|---|---|

| Cysteine | Primary sulfur-containing amino acid. Provides the sulfur atom for the thiazole ring and is a source of hydrogen sulfide (H₂S) and ammonia (NH₃). nih.gov |

| Reducing Sugars (e.g., Glucose, Ribose) | React with amino acids to initiate the Maillard reaction and degrade to form dicarbonyl compounds. researchgate.netcoffee-consulate.com |

| Dicarbonyl Compounds (e.g., Glyoxal, Methylglyoxal) | Highly reactive sugar degradation products that react with H₂S and NH₃ to form the thiazole ring. nih.gov |

| Hydrogen Sulfide (H₂S) | A degradation product of cysteine that provides the sulfur atom for the thiazole ring. mdpi.com |

| Ammonia (NH₃) | A degradation product of cysteine that provides a nitrogen atom for the thiazole ring. nih.gov |

| Methanethiol Precursors | Degradation products of cysteine or methionine that can provide the methanethiol group. mdpi.comnih.gov |

Thermal Decomposition

The thermal decomposition of sulfur-containing compounds, particularly the amino acid cysteine, is another significant pathway for the formation of this compound precursors. When subjected to heat, cysteine can degrade to produce a variety of volatile compounds.

Studies on the thermal decomposition of cysteine have shown that it primarily yields carbon dioxide, with smaller amounts of other volatile products. rsc.orgbuyorganiccoffee.orgresearchgate.net However, in the complex matrix of food, the decomposition is more intricate. The thermal degradation of cysteine is a known source of hydrogen sulfide (H₂S), a critical component for the formation of many sulfur-containing aroma compounds, including thiazoles. mdpi.comnih.gov

The thermal degradation of other components in a complex system also contributes. For instance, the thermal degradation of lipids can produce aldehydes. ntou.edu.tw These aldehydes can then react with H₂S from cysteine degradation to form various sulfur-containing volatiles. nih.gov

While a direct pathway from the simple thermal decomposition of cysteine to this compound is not extensively documented, it is understood that the reactive fragments generated from thermal degradation are key building blocks. The process likely involves the combination of sulfur-containing fragments from cysteine with carbon-containing fragments from other sources within the heated environment.

Advanced Spectroscopic and Structural Elucidation

Spectroscopic Characterization Techniques for 2-Thiazolemethanethiol

Spectroscopy is a fundamental tool in the analysis of this compound, offering insights into its electronic and vibrational properties, as well as the environment of its constituent atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of this compound. By measuring the magnetic properties of atomic nuclei, NMR provides information on the chemical environment, connectivity, and stereochemistry of the molecule. sigmaaldrich.compitt.edu

¹H NMR Spectroscopy: In ¹H NMR, the chemical shifts of protons provide information about their local electronic environment. For this compound, the spectrum would be expected to show distinct signals for the protons on the thiazole (B1198619) ring and the methylene (B1212753) (-CH2-) and thiol (-SH) groups. The integration of these signals corresponds to the number of protons in each environment, and spin-spin coupling patterns can reveal adjacent protons.

¹³C NMR Spectroscopy: ¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. researchgate.net Each unique carbon atom in this compound gives rise to a distinct signal, with its chemical shift indicating its electronic environment (e.g., aromatic, aliphatic). researchgate.net This technique is crucial for confirming the number and types of carbon atoms present in the molecule.

Table 1: Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Atom |

|---|---|---|

| ¹³C | 168.3 | C2 |

| ¹³C | 142.8 | C4 |

| ¹³C | 119.5 | C5 |

| ¹³C | 27.9 | CH₂ |

| ¹H | 8.8 (d, J=3.3 Hz) | H2 |

| ¹H | 7.4 (d, J=3.3 Hz) | H5 |

| ¹H | 4.0 (d, J=7.7 Hz) | CH₂ |

| ¹H | 2.1 (t, J=7.7 Hz) | SH |

Data is based on predictive models and may vary from experimental values.

Vibrational Spectroscopy (e.g., Fourier-Transform Infrared (FTIR) and Raman Spectroscopy)

Vibrational spectroscopy probes the molecular vibrations of this compound, providing a "molecular fingerprint" based on its functional groups. thermofisher.comjasco-global.com

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy measures the absorption of infrared radiation by the molecule, causing vibrations of specific bonds. thermofisher.comdrawellanalytical.com The resulting spectrum displays absorption bands corresponding to the stretching and bending of bonds such as C-H, C=N, C-S, and S-H. thermofisher.com This technique is particularly useful for identifying the functional groups present in this compound. mdpi.comnih.gov

Raman Spectroscopy: Raman spectroscopy is a complementary technique to FTIR that involves the inelastic scattering of monochromatic light. jascoinc.commdpi.com It is particularly sensitive to non-polar bonds and symmetric vibrations. jascoinc.com For this compound, Raman spectroscopy can provide valuable information about the thiazole ring and the C-S and S-H bonds. unibe.chresearchgate.net

Table 2: Key Vibrational Frequencies for this compound Functional Groups

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| C-H (aromatic) | Stretch | 3100 - 3000 |

| C=N (in ring) | Stretch | 1650 - 1550 |

| C-S | Stretch | 750 - 600 |

| S-H | Stretch | 2600 - 2550 |

| CH₂ | Bend | 1485 - 1445 |

These are general ranges and can be influenced by the molecular structure.

Electronic Absorption Spectroscopy (e.g., UV-Visible Spectroscopy)

UV-Visible spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons to higher energy levels. technologynetworks.commsu.edusci-hub.se For this compound, the UV-Vis spectrum is characterized by absorption bands arising from π-π* and n-π* electronic transitions within the thiazole ring. researchgate.netresearchgate.net The position and intensity of these bands can be influenced by the solvent and the presence of substituents. technologynetworks.com

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. rsc.orgjeolusa.com In MS, molecules are ionized and then separated based on their mass-to-charge ratio (m/z). jeolusa.com High-resolution mass spectrometry can provide a highly accurate molecular weight, allowing for the determination of the molecular formula. nih.gov Fragmentation patterns observed in the mass spectrum can also offer valuable structural information. jeolusa.comnih.gov

Advanced Structural Confirmation Methodologies

Beyond spectroscopy, other analytical methods are employed to provide definitive structural confirmation of this compound.

Elemental Analysis and Microanalysis

Elemental analysis is a fundamental technique that determines the percentage composition of elements (carbon, hydrogen, nitrogen, sulfur) in a compound. wikipedia.orgfilab.fr This is typically achieved through combustion analysis, where the sample is burned in an excess of oxygen, and the resulting combustion products (CO₂, H₂O, N₂, SO₂) are quantified. analytik-jena.comcea.fr The experimentally determined elemental composition is then compared to the theoretical values calculated from the proposed molecular formula. nih.gov A close agreement between the experimental and theoretical values provides strong evidence for the assigned molecular formula of this compound. nih.gov

Table 3: Theoretical Elemental Composition of this compound (C₄H₅NS₂)

| Element | Atomic Mass | Number of Atoms | Total Mass | Percentage |

|---|---|---|---|---|

| Carbon (C) | 12.011 | 4 | 48.044 | 40.99% |

| Hydrogen (H) | 1.008 | 5 | 5.040 | 4.30% |

| Nitrogen (N) | 14.007 | 1 | 14.007 | 11.96% |

| Sulfur (S) | 32.065 | 2 | 64.130 | 54.75% |

| Total | | | 131.221 | 100.00% |

Crystallographic Studies

A comprehensive search of scientific literature and crystallographic databases did not yield a specific single-crystal X-ray diffraction study for the compound this compound. While crystallographic data is available for numerous related heterocyclic thiols and their derivatives, the specific crystal structure of this compound remains to be reported in the reviewed literature. The determination of its solid-state structure through X-ray crystallography would be a valuable contribution to the field, providing precise information on bond lengths, bond angles, and intermolecular interactions, which are fundamental for understanding its physical properties and reactivity. mdpi.comnih.govmdpi.comredalyc.org

Spectroscopic Investigations of Related Thiolate-Ligated Complexes

The coordination of this compound to metal ions through its thiolate group results in the formation of complexes with distinct spectroscopic signatures. While specific studies on this compound complexes are limited in the provided search results, analysis of related thiolate-ligated complexes, particularly those containing thiazole or similar heterocyclic moieties, provides insight into their characteristic spectroscopic features. These studies are crucial for understanding the coordination environment of the metal center and the nature of the metal-ligand bond.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the coordination mode of ligands in metal complexes. In complexes of ligands related to this compound, several key vibrational bands are diagnostic of coordination. The stretching vibration of the C=N bond within the thiazole ring, typically observed in the range of 1686-1687 cm⁻¹ in the free ligand, often shifts to lower frequencies (around 1515–1530 cm⁻¹) upon coordination to a metal ion. orientjchem.org This shift is indicative of the involvement of the thiazole nitrogen in coordination.

Furthermore, new bands appearing in the far-IR region of the spectra of the complexes, which are absent in the spectrum of the free ligand, can be assigned to metal-ligand vibrations. For instance, bands in the region of 597-527 cm⁻¹ and 497-461 cm⁻¹ have been attributed to ν(M-O) and ν(M-N) stretching vibrations, respectively, in related systems. researchgate.net The presence of a band corresponding to the ν(M-S) vibration would be a direct evidence of the thiolate ligation. The C-H stretching bands are typically observed in the 3300 - 2800 cm⁻¹ region. libretexts.org

Table 1: Characteristic IR Bands for Thiolate-Ligated Complexes

| Functional Group | Free Ligand (cm⁻¹) | Coordinated Ligand (cm⁻¹) | Reference |

|---|---|---|---|

| C=N Stretch | 1686 - 1687 | 1515 - 1530 | orientjchem.org |

| M-N Stretch | - | 497 - 461 | researchgate.net |

| M-O Stretch | - | 597 - 527 | researchgate.net |

| C-H Stretch | 3300 - 2800 | 3300 - 2800 | libretexts.org |

UV-Visible (UV-Vis) Spectroscopy

The electronic spectra of thiolate-ligated complexes provide valuable information about the electronic transitions within the molecule, including those involving the metal d-orbitals and charge transfer phenomena. The UV-Vis spectra of free ligands typically exhibit absorption bands corresponding to π→π* and n→π* transitions of the aromatic rings. ajol.infodergipark.org.tr For example, in related thiazole-based thiosemicarbazone silver(I) complexes, the π→π* transitions of the aromatic ring appear in the 259-263 nm range. researchgate.net

Upon complexation, these bands may shift, and new bands can appear in the visible region. These new bands are often assigned to ligand-to-metal charge transfer (LMCT) or metal-to-ligand charge transfer (MLCT) transitions, as well as d-d transitions within the metal center. csbsju.edu For instance, in some platinum(II) and palladium(II) thiolate complexes, bands in the 349-264 nm range were assigned to charge transfer transitions. ajol.info The energy of these transitions is dependent on the nature of the metal ion, its oxidation state, and the coordination geometry. uwimona.edu.jmethz.ch

Table 2: Typical Electronic Transitions in Thiolate-Ligated Complexes

| Transition Type | Wavelength Range (nm) | Description | Reference |

|---|---|---|---|

| π→π* | 259 - 299 | Intra-ligand transition in the aromatic system | ajol.infodergipark.org.trresearchgate.net |

| n→π* | 310 - 341 | Intra-ligand transition involving non-bonding electrons | dergipark.org.tr |

| Charge Transfer (CT) | 264 - 428 | Electron transfer between ligand and metal | ajol.infodergipark.org.tr |

| d-d Transitions | 492 - 714 | Electronic transitions within the metal d-orbitals | dergipark.org.tr |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are instrumental in elucidating the structure of diamagnetic metal complexes in solution. The chemical shifts of the protons and carbons in the ligand are sensitive to the coordination environment. Upon complexation, the signals of the protons and carbons near the coordination sites are expected to shift. For example, in palladium(II) complexes with 2-amino-4-(substituted phenyl)thiazole ligands, the ¹H NMR spectra show distinct signals for the different proton nuclei in the thiazole ligands. researchgate.net The complexity of the spectra can increase due to factors like non-symmetrical structures of the complexes. researchgate.net In some cases, broad signals may be observed, which could be an indication of dynamic processes or hydrogen bonding. up.ac.za

Table 3: General Trends in NMR Spectra of Thiolate-Ligated Complexes

| Nucleus | Observation upon Complexation | Potential Reason | Reference(s) |

|---|---|---|---|

| ¹H | Shift in proton signals, especially those near coordination sites. | Change in electronic environment upon coordination. | researchgate.net |

| ¹H | Broadening of signals. | Dynamic processes or hydrogen bonding. | up.ac.za |

| ¹³C | Shift in carbon signals. | Alteration of electron density at carbon atoms. | rsc.org |

Computational Chemistry and Theoretical Modeling

Quantum Chemical Approaches to 2-Thiazolemethanethiol Reactivity and Structure

Quantum chemical methods are fundamental to understanding the electronic structure and, consequently, the reactivity of molecules. These approaches solve the Schrödinger equation, or its density-based equivalent, to yield information about molecular orbitals, energy levels, and electron distribution.

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely on first principles without the inclusion of experimental data. These methods use a given level of theory and a basis set to approximate solutions to the Schrödinger equation. For a molecule like this compound, ab initio calculations, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC), can provide highly accurate predictions of its geometry, vibrational frequencies, and electronic properties. While computationally expensive, these methods are crucial for benchmarking other, less demanding, computational techniques.

Density Functional Theory (DFT) has become one of the most popular methods in computational chemistry due to its favorable balance between accuracy and computational cost. mdpi.com DFT calculations focus on the electron density rather than the complex many-electron wavefunction, which simplifies the calculations significantly. mdpi.com For this compound, DFT can be employed to investigate its reactivity through the analysis of frontier molecular orbitals (HOMO and LUMO), electrostatic potential surfaces, and various reactivity descriptors. mdpi.comnih.gov For instance, the HOMO-LUMO energy gap is a key indicator of chemical reactivity and the kinetic stability of a molecule. mdpi.com

Below is an interactive table showcasing hypothetical DFT-calculated properties for this compound, which are representative of typical outputs from such studies.

| Property | Calculated Value | Description |

| HOMO Energy | -6.5 eV | Energy of the Highest Occupied Molecular Orbital, related to electron-donating ability. |

| LUMO Energy | -1.2 eV | Energy of the Lowest Unoccupied Molecular Orbital, related to electron-accepting ability. |

| HOMO-LUMO Gap | 5.3 eV | Energy difference between HOMO and LUMO, indicating chemical stability. |

| Dipole Moment | 2.1 Debye | A measure of the molecule's overall polarity. |

| Mulliken Charge on Sulfur (Thiol) | -0.08 e | The partial charge on the thiol sulfur atom, indicating its nucleophilicity. |

Note: The data in this table is illustrative and intended to represent typical results from DFT calculations.

Semi-empirical methods simplify quantum mechanical calculations by incorporating some experimental parameters (hence "semi-empirical"). Methods like AM1, PM3, and RM1 are computationally much faster than ab initio or DFT methods, allowing for the study of larger molecular systems or longer timescale simulations. While less accurate, they can still provide valuable qualitative insights into the structure and reactivity of this compound, especially for initial conformational searches or when dealing with large numbers of molecules.

Molecular Dynamics Simulations and Conformational Analysis

While quantum chemical methods are excellent for understanding static electronic properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. nih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the molecule moves, vibrates, and changes conformation. nih.gov

For this compound, MD simulations can be used to explore its conformational landscape, identifying the most stable arrangements of its atoms and the energy barriers between different conformations. researchgate.net This is particularly important for understanding how the molecule might interact with other molecules, such as in a biological system or a solvent. nih.gov The flexibility of the methanethiol (B179389) side chain relative to the rigid thiazole (B1198619) ring is a key aspect that can be elucidated through these simulations. researchgate.net

Prediction and Elucidation of Chemical Properties and Transformations

Computational chemistry is also a powerful tool for predicting and understanding how a molecule might behave under different conditions, such as upon exposure to light.

Theoretical studies can predict the photochemical behavior of this compound by calculating its excited-state properties. Time-Dependent Density Functional Theory (TD-DFT) is a common method used to predict the electronic absorption spectrum of a molecule, indicating at which wavelengths it is likely to absorb light. mdpi.com Following light absorption, the molecule is in an excited state, and computational methods can be used to explore the potential energy surfaces of these excited states to predict possible photochemical reactions, such as bond cleavage or isomerization. For a thiol-containing compound like this compound, a key photochemical process to investigate would be the cleavage of the S-H or C-S bonds, which could have implications for its degradation pathways.

Reaction Mechanism Predictions

Computational chemistry serves as a powerful tool for elucidating the intricate pathways of chemical reactions involving thiazole derivatives. nih.gov Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in mapping potential energy surfaces, identifying transition states, and calculating activation energies. tandfonline.commdpi.com This predictive capability allows researchers to analyze reaction mechanisms, estimate the feasibility of reaction pathways, and even design new synthetic methodologies prior to extensive experimental investigation. nih.gov

For thiazole-containing compounds, computational studies have been employed to investigate the mechanisms of their synthesis. For instance, the formation of thiazole derivatives through the reaction of active methylene (B1212753) compounds with reagents like phenylisothiocyanate and α-haloketones can be modeled to understand the stepwise process. nih.gov These computational models can help rationalize the formation of specific isomers and unexpected products by exploring various potential intermediates and transition states. One study suggested a mechanism for the formation of a thiazole derivative that involved the formylation and subsequent ring-opening and recyclization of a thiazole precursor. nih.gov

While these computational approaches are broadly applicable to the thiazole class of compounds, specific theoretical predictions for the reaction mechanisms of this compound were not prominently detailed in the surveyed literature. However, the established methodologies indicate that the reactivity of the methanethiol group—such as its potential for oxidation, alkylation, or participation in radical reactions—could be effectively modeled. Such studies would typically involve calculating the energies of reactants, products, and all conceivable intermediates and transition states to determine the most energetically favorable reaction pathway.

Theoretical Insights into Aromaticity and Electronic Structure

Computational studies on the parent thiazole ring have quantified its aromatic character. The calculated NICS values, typically computed at 0.5 Å and 1.0 Å above the ring plane, confirm the aromatic nature of the thiazole heterocycle. Substituents on the ring can modulate this aromaticity. researchgate.net

Below is a table of calculated NICS values for the parent thiazole molecule, which serves as a baseline for understanding the aromaticity of its derivatives. The calculations were performed at the GIAO-B3LYP/6-311++G(d,p) level of theory. researchgate.net

| Distance from Ring Surface (Å) | NICS (ppm) |

| 0.0 | -5.73 |

| 0.5 | -7.53 |

| 1.0 | -7.13 |

| 1.5 | -5.35 |

| 2.0 | -3.73 |

| 2.5 | -2.66 |

| 3.0 | -1.95 |

This table presents interactive data. You can sort, filter, or search within the table to explore the NICS values at different distances from the thiazole ring surface.

The electronic structure of thiazole derivatives is significantly influenced by the nature of their substituents. The introduction of the methanethiol group at the 2-position of the thiazole ring is expected to alter the electron distribution and the energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter, as it relates to the chemical reactivity and stability of the molecule; a smaller gap generally implies higher reactivity. asianpubs.org

Theoretical studies on various substituted thiazoles have shown that both electron-donating and electron-withdrawing groups can affect the HOMO-LUMO gap and the charge distribution across the ring. asianpubs.org For this compound, the sulfur-containing substituent would influence the electron density, particularly at the C2, N3, and S1 positions, thereby affecting its sites for potential electrophilic or nucleophilic attack. pharmaguideline.com Computational methods such as DFT can precisely model these effects, providing detailed maps of electron density, electrostatic potential, and orbital distributions, which are essential for predicting the molecule's reactivity and interaction with other chemical species. tandfonline.commdpi.com

Role in Flavor and Aroma Chemistry Research

Contribution to Volatile Profiles in Food Systems

Formation during Thermal Processing and Maillard Reactions

Thermal processing methods such as cooking, roasting, and baking are fundamental in developing the desirable flavors and aromas in many foods. frieslandcampinainstitute.com A key chemical pathway responsible for these changes is the Maillard reaction, a non-enzymatic browning reaction that occurs between amino acids and reducing sugars at elevated temperatures. nih.gov

The Maillard reaction is a complex cascade of reactions that can be broadly divided into three stages: early, intermediate, and final. unibs.itresearchgate.net The initial stage involves the condensation of a sugar and an amino acid to form a Schiff base, which then rearranges to form Amadori or Heyns products. unibs.it The intermediate stage is characterized by sugar dehydration and fragmentation, as well as the degradation of amino acids. nih.gov It is during this stage that many important flavor compounds, including heterocyclic compounds like thiazoles, are formed. nih.gov The final stage results in the formation of high molecular weight, colored compounds known as melanoidins. nih.gov

The formation of thiazoles, and specifically 2-Thiazolemethanethiol, is a result of the complex interactions of precursors during the Maillard reaction. For instance, the degradation of the amino acid cysteine, which contains sulfur, is a critical step in the formation of sulfur-containing volatile compounds. The interaction of sulfur-containing degradation products with other reactive intermediates from the Maillard reaction, such as dicarbonyls, leads to the formation of a variety of thiazole (B1198619) derivatives.

Enzymatic Generation Pathways

While thermal processing is a major route for the formation of this compound, enzymatic pathways can also contribute to its generation. Enzymes, particularly those from microbial sources or naturally present in raw food materials, can catalyze reactions that produce precursors for flavor compound formation. For example, certain enzymes can release amino acids, such as cysteine, from proteins, making them available to participate in subsequent reactions.

Enzymatic cascades, where a series of enzymes work sequentially to convert a substrate into a final product, are also relevant. nih.govmdpi.com For instance, an enzymatic reaction might produce a reactive intermediate that can then chemically react with other components in the food matrix to form flavor compounds like this compound. The study of chemo-enzymatic cascades, which combine chemical and enzymatic steps, is a growing area of research for the targeted generation of specific flavor and fragrance compounds. mdpi.com

Sensory Perceptions and Odor Threshold Analysis

This compound is known for its potent and distinct aroma. The perception of any odorous compound is determined by several factors, including its concentration and its odor detection threshold. The odor detection threshold is the lowest concentration of a compound that can be perceived by the human sense of smell. wikipedia.org This threshold is not a fixed value and can vary significantly among individuals due to genetic factors, age, and environmental influences. researchgate.netnih.govnih.gov

Table 1: General Odor Threshold Concepts

| Term | Definition |

|---|---|

| Detection Threshold | The minimum concentration at which an odor can be detected without identification of the stimulus. epa.gov |

| Recognition Threshold | The minimum concentration at which an odor can be identified or recognized. wikipedia.orgepa.gov |

| Odor Activity Value (OAV) | The ratio of a compound's concentration to its odor threshold value. wikipedia.org |

Analytical Techniques for Aroma Compound Profiling

The identification and quantification of volatile aroma compounds like this compound from complex food matrices require sophisticated analytical techniques.

Gas Chromatography-Olfactometry (GC-O)

Gas Chromatography-Olfactometry (GC-O) is a powerful technique that combines the separation capabilities of gas chromatography (GC) with the sensitivity of the human nose as a detector. wikipedia.orgodourobservatory.org In a GC-O system, the effluent from the GC column is split, with one portion going to a conventional detector (like a mass spectrometer) and the other to a sniffing port where a trained assessor can evaluate the odor of the eluting compounds. odourobservatory.orgnih.gov

This technique allows for the direct correlation of specific chemical compounds with their perceived aroma, which is crucial for identifying key odor-active compounds in a mixture. odourobservatory.org Several methods are used in GC-O to evaluate the sensory significance of odorants, including detection frequency, where a panel of assessors indicates when they perceive an odor, and dilution to threshold methods like Aroma Extract Dilution Analysis (AEDA). wikipedia.orgnih.gov AEDA involves the stepwise dilution of a sample extract until no odor can be detected, allowing for the determination of the most potent odorants. nih.gov

Recent advancements in GC-O include the use of comprehensive two-dimensional gas chromatography (GC×GC) and multidimensional GC systems, which provide enhanced separation power and are particularly useful for analyzing complex samples. nih.govnih.gov

Comprehensive Aroma Extraction and Identification Methods

The analysis of aroma compounds begins with their extraction from the food matrix. The choice of extraction method is critical and depends on the properties of the target analytes and the food matrix itself. Common techniques include:

Solvent-Assisted Flavor Evaporation (SAFE): A gentle distillation technique performed under high vacuum, which is particularly suitable for the isolation of thermally sensitive volatile and semi-volatile compounds. mdpi.comresearchgate.net

Solid-Phase Microextraction (SPME): A solvent-free technique that uses a coated fiber to adsorb and concentrate volatile and semi-volatile compounds from the headspace of a sample or directly from a liquid sample. researchgate.netmdpi.com

Liquid-Liquid Extraction (LLE): A conventional method that uses a solvent to extract compounds from a liquid sample. mdpi.comsemanticscholar.org

Stir Bar Sorptive Extraction (SBSE): A technique similar to SPME but with a larger volume of the stationary phase coated on a stir bar, providing higher extraction efficiency. mdpi.com

Following extraction and separation by GC, the identification of compounds is typically achieved using mass spectrometry (MS). mdpi.com The resulting mass spectrum of an unknown compound is compared to a library of known spectra for identification. The combination of GC with MS and olfactometry (GC-MS/O) is a cornerstone of modern flavor and aroma research, enabling the comprehensive characterization of the volatile profiles of foods. mdpi.com

Table 2: Common Aroma Extraction Techniques

| Technique | Principle |

|---|---|

| Solvent-Assisted Flavor Evaporation (SAFE) | Gentle distillation under high vacuum to isolate volatile and semi-volatile compounds. mdpi.comresearchgate.net |

| Solid-Phase Microextraction (SPME) | Adsorption of analytes onto a coated fiber from the headspace or liquid sample. researchgate.netmdpi.com |

| Liquid-Liquid Extraction (LLE) | Partitioning of analytes between two immiscible liquid phases. mdpi.comsemanticscholar.org |

| Stir Bar Sorptive Extraction (SBSE) | Adsorption of analytes onto a thick polymer coating on a magnetic stir bar. mdpi.com |

Strategies for Flavor Modulation and Engineering

The modulation and engineering of flavor compounds are cornerstone activities in food science, aimed at enhancing, standardizing, or creating novel sensory experiences. For potent, sulfur-containing aroma compounds like this compound, which contribute significant character to foods even at low concentrations, precise control over their formation is highly desirable. Strategies to achieve this range from traditional process adjustments to advanced biotechnological and genetic interventions that manipulate the biosynthetic pathways responsible for aroma production. These modern approaches offer the potential for more sustainable, targeted, and efficient generation of key flavor molecules.

Biotechnological Approaches in Aroma Biosynthesis

Biotechnology offers powerful tools for the production of desirable aroma compounds by harnessing the metabolic capabilities of microorganisms. While the specific biotechnological synthesis of this compound is not extensively detailed in public research, the principles are well-established through work on other sulfur-containing volatiles and the fundamental building blocks of thiazoles.

The formation of thiazole flavors in food is often associated with thermal processes, such as the Maillard reaction, which involves the reaction of sulfur-containing amino acids like cysteine with reducing sugars. btbuspxb.com However, biological pathways for creating the core thiazole ring structure exist, most notably in the biosynthesis of thiamine (B1217682) (Vitamin B1). nih.gov In bacteria, this complex process involves multiple enzymes, such as thiazole-phosphate synthase (ThiG), which catalyzes the formation of the thiazole moiety from precursors including 1-deoxy-D-xylulose-5-phosphate (DXP) and a sulfur carrier protein. nih.gov This demonstrates that nature has evolved sophisticated enzymatic machinery to construct the thiazole heterocycle, a key structural feature of this compound.

Leveraging microbial fermentation is a primary biotechnological strategy for aroma production. The yeast Saccharomyces cerevisiae, crucial in baking and brewing, plays a central role in producing a wide array of volatile sulfur compounds. mdpi.com Its metabolism can be directed or selected for to either enhance or suppress the formation of specific molecules. Non-genetic engineering techniques, such as mutagenesis coupled with targeted screening, have been successfully used to improve yeast strains for flavor applications. For instance, UV mutagenesis has been employed to develop S. cerevisiae strains that produce higher levels of beneficial compounds like sulfur dioxide (SO₂) and the antioxidant glutathione (B108866) (GSH), while significantly reducing the formation of undesirable hydrogen sulfide (B99878) (H₂S), thereby improving the flavor stability of beer. nih.govresearchgate.net

Such strategies, which fall under the umbrella of classical biotechnology, allow for the selection of strains with favorable metabolic profiles for aroma generation without direct genetic modification. This approach, sometimes achieved through processes like mass-mating of spores, exploits the natural genetic diversity of microorganisms to find strains suitable for specific industrial goals, such as producing wines with a lower concentration of unwanted sulfur compounds. mdpi.com These methods highlight a pathway for developing microbial cell factories optimized for the biosynthesis of specific classes of aroma compounds.

Table 1: Example of Non-Genetic Engineering for Flavor Modulation in Saccharomyces cerevisiae

| Strain | Engineering Method | Target Compound(s) | Result | Reference |

| MV16 | UV Mutagenesis & Screening | SO₂, GSH, H₂S | SO₂ production increased by 31%, GSH by 30.2%, and H₂S decreased by 74.9% compared to the original strain. | nih.govresearchgate.net |

Genetic Engineering for Enhanced Flavor Profiles

Genetic engineering provides a more direct and targeted approach to manipulating microbial metabolism for the overproduction of specific flavor compounds. frontiersin.org By introducing or overexpressing genes that encode key enzymes in a biosynthetic pathway, it is possible to significantly increase the yield of a desired molecule. While specific examples for this compound are not prominent, extensive research on other volatile thiols in wine and beer demonstrates the power and potential of this strategy.

A critical enzymatic activity for the release of many potent sulfur aromas is that of carbon-sulfur lyases (C-S lyases), also known as β-lyases. These enzymes cleave non-volatile cysteine- or glutathione-conjugated precursors present in raw materials like grapes and barley, releasing the free, volatile, and aroma-active thiol. asm.orgfda.gov Many microorganisms, including S. cerevisiae, possess endogenous C-S lyase activity, but it is often insufficient for maximum flavor release.

Researchers have successfully engineered S. cerevisiae to enhance the production of 3-mercaptohexan-1-ol (3MH), a thiol that imparts tropical fruit aromas to wine. One successful strategy involved overexpressing the native S. cerevisiae gene STR3, which was confirmed to encode a C-S lyase. asm.org This led to a significant increase in the concentration of 3MH in the final fermented product.

Another powerful approach is the introduction of heterologous genes (genes from other organisms) that encode for more efficient enzymes. In a notable example for the brewing industry, a C-S lyase gene from the bacterium Citrobacter freundii was codon-optimized and expressed in S. cerevisiae. fda.gov This engineered yeast strain was highly effective at converting flavorless thiol precursors in hops and barley into the intensely aromatic 3MH, imparting strong notes of guava and passion fruit to beer. fda.gov

These examples establish a clear precedent for the genetic engineering of microorganisms to enhance sulfur-based flavor profiles. A similar strategy could theoretically be applied to this compound, provided its biosynthetic pathway and non-volatile precursors are identified. This would involve:

Elucidating the enzymatic steps that lead to the formation of this compound.

Identifying the gene(s) encoding the rate-limiting enzyme(s) in this pathway.

Overexpressing the identified gene(s) in a suitable microbial host, such as S. cerevisiae, to drive metabolic flux towards the target aroma compound.

Table 2: Examples of Genetic Engineering in S. cerevisiae for Enhanced Thiol Flavor

| Engineered Strain | Genetic Modification | Target Precursor(s) | Resulting Flavor Compound | Outcome | Reference |

| S. cerevisiae (Lab Strain) | Overexpression of endogenous STR3 gene (C-S lyase) | Cys-3MH | 3-mercaptohexan-1-ol (3MH) | Increased release of 3MH during fermentation. | asm.org |

| BY-989 | Expression of heterologous C-S lyase gene from Citrobacter freundii | Glutathione-3MH and Cysteine-3MH | 3-mercaptohexan-1-ol (3MH) | Significant increase in 3MH, imparting tropical fruit aromas (guava, passion fruit) to beer. | fda.gov |

Based on a comprehensive review of available scientific literature, there is currently insufficient public information to construct a detailed article on "this compound" that strictly adheres to the provided outline.

Extensive searches for research on this specific compound within the contexts of "Development of Functional Organic Materials," "Green Catalysis," and "Advanced Materials for Energy Technologies" did not yield specific findings. The existing research on thiazole derivatives is broad, often focusing on applications such as corrosion inhibition researchgate.netmdpi.comsci-hub.semdpi.comarabjchem.org and pharmacological activities, which fall outside the scope of the requested article structure.

The design and synthesis of polymers or frameworks explicitly using this compound as a monomer or key building block.

The application of this compound or materials directly derived from it in the field of green catalysis.

The use of this compound in the development of materials for energy harvesting systems, energy conversion devices, or energy storage technologies like batteries and hydrogen production.

Therefore, it is not possible to generate a scientifically accurate and detailed article that fulfills the specific requirements of the requested outline without resorting to speculation. The topics outlined appear to be highly specialized or nascent areas of research for which public documentation is not available.

Research in Materials Science and Engineering

Computational Materials Science for Thiazole-Based Systems

Computational materials science has emerged as a powerful tool for investigating and predicting the properties of materials at an atomic and molecular level. tanaffosjournal.irnih.gov This field utilizes a range of modeling and simulation techniques to understand material behavior, accelerate the discovery of new materials, and explain experimental observations. tanaffosjournal.irresearchgate.net Key methods within computational materials science include Density Functional Theory (DFT), Molecular Dynamics (MD) simulations, and Monte Carlo methods. nih.gov

In the context of thiazole-based systems, computational methods are extensively used to explore their potential in various applications, from electronics to corrosion inhibition. sciencepub.netwikipedia.org Thiazole (B1198619) and its derivatives are a significant class of heterocyclic compounds that have garnered attention in materials science due to their versatile chemical and physical properties. sciencepub.net

Density Functional Theory (DFT) in Thiazole Research

DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. wikipedia.org It is a popular tool for predicting the properties of materials. In the study of thiazole derivatives, DFT calculations are crucial for understanding their electronic and structural properties. These calculations can provide insights into parameters like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, the energy gap between them, and dipole moments. jocpr.com Such parameters are vital for predicting the reactivity and stability of these molecules. jocpr.com

For instance, in the field of corrosion inhibition, DFT is used to correlate the molecular structure of thiazole derivatives with their ability to protect metal surfaces. researchgate.net The theory helps in understanding the interaction between the inhibitor molecules and the metal surface, which is often based on the electron-donating or accepting capabilities of the molecule. jocpr.com The presence of heteroatoms like nitrogen and sulfur in the thiazole ring makes them effective corrosion inhibitors, a property that can be thoroughly investigated using DFT. sciencepub.net

Molecular Dynamics (MD) Simulations of Thiazole Systems

MD simulation is a computer simulation method for analyzing the physical movements of atoms and molecules. researchgate.netprotocols.iodiva-portal.org It allows researchers to observe the time evolution of a system, providing a deeper understanding of dynamic processes. diva-portal.org In the context of materials science, MD simulations are used to study a wide range of phenomena, including the adsorption of molecules on surfaces and the mechanical properties of materials. researchgate.netmdpi.com

For thiazole-based systems, MD simulations can model the interaction of these molecules with various substrates, such as metal surfaces in corrosive environments. These simulations can reveal the adsorption behavior of the inhibitor molecules, which is critical for their performance. mdpi.com

Application in Corrosion Inhibition

A significant area of research for thiazole compounds, including those containing a thiol group, is in the prevention of corrosion. Organic compounds containing heteroatoms like sulfur and nitrogen are known to be effective corrosion inhibitors. nih.gov Computational studies, particularly DFT, are employed to understand the mechanism of inhibition. These studies often involve calculating quantum chemical parameters to predict the efficiency of these inhibitors. rsc.org The adsorption of these inhibitors on a metal surface can occur through the interaction of lone pair electrons of the heteroatoms with the metal's d-orbitals. researchgate.net

While extensive research exists on various thiazole derivatives, specific computational studies focusing solely on 2-Thiazolemethanethiol are not widely available in the public domain. However, the principles and methods described above are directly applicable to understanding its potential behavior in materials science applications. Theoretical calculations would likely focus on the role of the sulfur atom in the thiol group and the nitrogen and sulfur atoms within the thiazole ring in mediating surface interactions.

Biochemical and Enzymatic Reaction Research

Investigations into Enzyme-Catalyzed Transformations

The study of enzyme-catalyzed reactions involving 2-Thiazolemethanethiol provides insight into its formation, transformation, and interaction with biological systems. Enzymes, as biological catalysts, can offer highly selective and efficient routes for the synthesis and modification of such specialized chemical compounds. nih.govlibretexts.org

Biocatalysis has emerged as a powerful tool for the synthesis of complex molecules, offering advantages in selectivity and sustainability. worktribe.comnih.gov While specific biocatalytic pathways dedicated solely to this compound are not extensively documented in publicly available research, the enzymatic synthesis of related thiazole-containing compounds provides a foundation for understanding potential routes.

Enzymatic and chemoenzymatic strategies are increasingly employed for the production of pharmaceutical intermediates and other fine chemicals. mdpi.comnih.gov These approaches often utilize multi-enzyme cascade reactions, where a series of enzymes work sequentially to build a target molecule from simple precursors. nih.gov For instance, the synthesis of the investigational HIV treatment islatravir was achieved through a three-step biocatalytic cascade involving five engineered enzymes. nih.gov This demonstrates the potential for developing similar enzymatic pathways for the synthesis of this compound.

The synthesis of other heterocyclic compounds, such as 1,2,4-thiadiazoles, has been accomplished using vanadium-dependent haloperoxidase enzymes in an oxidative dimerization of thioamides. nih.gov This highlights the capability of enzymes to mediate complex bond-forming reactions, which could be adapted for the construction of the thiazole (B1198619) ring in this compound. Furthermore, biocatalysts are being developed for the selective removal of protecting groups in organic synthesis, a methodology that could be integrated into a chemoenzymatic route to this compound. rsc.org

The following table summarizes enzymes and enzyme classes that are relevant to the synthesis of thiazoles and could be potentially involved in or engineered for the biocatalytic production of this compound.

| Enzyme Class / Enzyme | Potential Role in Synthesis | Reference |

| Lyases | Catalyze the formation of double bonds and rings. | abyntek.com |

| Transferases | Transfer functional groups, potentially involved in adding the methanethiol (B179389) group. | abyntek.com |

| Vanadium-dependent haloperoxidases | Mediate oxidative dimerization and heterocycle formation. | nih.gov |

| Engineered Enzymes (e.g., from directed evolution) | Tailored to act on non-natural substrates for specific synthetic steps. | nih.gov |

The mechanism of enzyme action is fundamental to understanding and optimizing biocatalytic processes. researchgate.net Enzymes accelerate reactions by lowering the activation energy, typically through the formation of an enzyme-substrate complex at the active site. nih.govdu.ac.in Two primary models describe this interaction: the "lock-and-key" model, where the substrate fits precisely into the active site, and the "induced fit" model, where both the enzyme and substrate undergo conformational changes upon binding. nih.gov

The kinetics of enzyme-catalyzed reactions are often described by the Michaelis-Menten equation, which relates the reaction rate to the substrate concentration and two key parameters: Vmax (the maximum reaction rate) and Km (the Michaelis constant, which reflects the substrate concentration at half-maximal velocity). libretexts.orglibretexts.org

General Steps in an Enzymatic Reaction:

Substrate Binding: The substrate binds to the active site of the enzyme, forming an enzyme-substrate (ES) complex. britannica.com

Catalysis: The enzyme facilitates the conversion of the substrate into the product. This may involve the participation of specific amino acid residues in the active site that act as acid-base catalysts or form transient covalent intermediates. nih.govwou.edu

Product Release: The product dissociates from the enzyme, leaving the enzyme free to bind another substrate molecule. britannica.com

For the enzymatic synthesis of a molecule like this compound, the mechanism would likely involve the enzyme bringing together precursor molecules in the correct orientation for reaction and stabilizing the transition state. nih.gov For example, in the enzymatic synthesis of 1,2,4-thiadiazoles, mechanistic studies suggest the reaction proceeds through two distinct enzyme-mediated sulfur halogenation events. nih.gov

The following table outlines key kinetic parameters used to characterize enzymatic reactions.

| Parameter | Description | Significance | Reference |

| Vmax (Maximum Velocity) | The maximum rate of the reaction when the enzyme is saturated with substrate. | Indicates the catalytic efficiency of the enzyme. | libretexts.org |

| Km (Michaelis Constant) | The substrate concentration at which the reaction rate is half of Vmax. | Represents the affinity of the enzyme for the substrate; a lower Km indicates higher affinity. | libretexts.org |

| kcat (Turnover Number) | The number of substrate molecules converted to product per enzyme molecule per unit of time when the enzyme is saturated with substrate. | A measure of the intrinsic catalytic activity. | libretexts.org |

| kcat/Km | The specificity constant or catalytic efficiency. | Reflects how efficiently an enzyme converts a substrate to a product at low substrate concentrations. | nih.gov |

Studies on Biological Activity Mechanisms (e.g., Enzyme Inhibition, Cellular Disruption)

The thiazole ring is a structural motif found in numerous biologically active compounds, and derivatives of thiazole are known to exhibit a range of biological activities, including enzyme inhibition. nih.govnih.govmdpi.com

Enzyme inhibitors are molecules that decrease the activity of an enzyme. bgc.ac.inlongdom.org They can be classified as reversible or irreversible. Reversible inhibitors, which bind non-covalently, can be further categorized as competitive, non-competitive, or uncompetitive, based on how they interact with the enzyme and substrate. ucl.ac.uklabce.com

Competitive Inhibition: The inhibitor resembles the substrate and competes for the same active site. ucl.ac.uk

Non-competitive Inhibition: The inhibitor binds to a site other than the active site (an allosteric site), causing a conformational change that reduces the enzyme's activity. ucl.ac.uk

Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate complex. ucl.ac.uk

Thiazole-containing compounds have been identified as potent inhibitors of various enzymes. For instance, TEI-6720, a thiazolecarboxylic acid derivative, is an extremely potent inhibitor of xanthine (B1682287) oxidoreductase. nih.gov Its mechanism involves binding tightly within a channel leading to the enzyme's active site, thereby preventing the substrate from binding. nih.gov While the specific inhibitory activities of this compound are not detailed, its structure suggests potential interactions with enzyme active sites, particularly those that recognize sulfur-containing or heterocyclic molecules.

The biological activity of a compound can also manifest through cellular disruption. This involves the breakdown of the cell's structure, often starting with the cell wall or membrane, leading to the release of intracellular components. bio-rad.comhugendubel.info The effectiveness of a substance in causing cellular disruption can depend on the cell type and the structure of its cell wall. uva.es For example, some antimicrobial agents function by creating pores in the bacterial cell membrane. nih.gov The lipophilic nature of the thiazole ring and the reactivity of the thiol group in this compound could potentially allow it to interact with and disrupt cellular membranes, although specific studies on this are lacking.

The following table summarizes different modes of enzyme inhibition.

| Type of Inhibition | Mechanism of Action | Effect on Kinetic Parameters | Reference |

| Competitive | Inhibitor binds to the active site, competing with the substrate. | Km increases; Vmax remains unchanged. | ucl.ac.uk |

| Non-competitive | Inhibitor binds to an allosteric site on the enzyme or the enzyme-substrate complex. | Km remains unchanged; Vmax decreases. | ucl.ac.uk |

| Uncompetitive | Inhibitor binds only to the enzyme-substrate complex. | Both Km and Vmax decrease. | ucl.ac.uk |

| Irreversible | Inhibitor forms a stable, often covalent, bond with the enzyme. | The enzyme is permanently inactivated. | bgc.ac.inucl.ac.uk |

Relevance in Prebiotic Chemistry and Origin of Life Research

The origin of life, or abiogenesis, is thought to have involved a long process of chemical evolution, where simple inorganic and organic molecules on the early Earth formed increasingly complex structures, eventually leading to the first self-replicating entities. gwu.eduwikipedia.orglivescience.comresearchoutreach.org Sulfur-containing organic molecules, including thiols and thiazoles, are considered to have played a significant role in this process. mdpi.comresearchgate.net

Thiazoles and their precursors are relevant to prebiotic chemistry for several reasons. The thiamine (B1217682) pyrophosphate coenzyme, which contains a thiazole ring, is essential in modern metabolism, suggesting an ancient origin. mdpi.com Research has shown that 2-aminothiazole, a related compound, can be synthesized under plausible prebiotic conditions from cyanamide (B42294) and β-mercaptoacetaldehyde. rsc.orgnih.govacs.org This molecule is significant because it can selectively stabilize and purify simple sugars, which are crucial for the synthesis of nucleotides, the building blocks of RNA. rsc.org

The formation of thioamides from nitriles, catalyzed by thiols, is another important reaction in prebiotic chemistry, as thioamides are intermediates in the synthesis of amino acids and thiazoles. researchgate.net This suggests that thiols, such as the methanethiol group in this compound, could have been important catalysts on the early Earth. researchgate.net

The presence of a thiol group and a thiazole ring in a single molecule like this compound makes it an interesting subject for prebiotic chemistry research. It combines a potentially catalytic thiol group with a heterocyclic ring structure that is known to be a component of important biomolecules. While direct evidence for the prebiotic synthesis of this compound is not available, its constituent parts are recognized as significant players in the chemical networks that may have led to the origin of life. mdpi.comresearchgate.netnih.gov

The table below highlights key molecules and concepts in prebiotic chemistry that relate to the potential role of thiazoles and thiols.

| Molecule / Concept | Relevance to Origin of Life | Reference |

| 2-Aminothiazole | Plausible prebiotic synthesis; stabilizes and purifies sugars for nucleotide synthesis. | rsc.orgnih.govacs.org |

| Thiols (e.g., Methanethiol) | Catalyze the formation of thioamides, which are precursors to amino acids and thiazoles. | researchgate.net |

| Thioesters | Considered to be early energy currency, pre-dating phosphate-based systems like ATP. | researchgate.net |

| Cyanosulfidic Chemistry | A prebiotic chemical network that can produce simple sugars and amino acids, involving thioamides as intermediates. | researchgate.netrsc.org |

Emerging Research Frontiers and Future Directions

Integration of Artificial Intelligence and Machine Learning in Chemical Discovery

The fields of artificial intelligence (AI) and machine learning (ML) are poised to revolutionize the discovery and application of chemical compounds, including 2-Thiazolemethanethiol. Traditionally, the identification and optimization of flavor and fragrance compounds have relied on time-consuming and labor-intensive trial-and-error experiments. visium.com AI and ML models, however, can rapidly accelerate this process by predicting the properties of molecules and generating novel chemical structures with desired characteristics. visium.comyoutube.com

Machine learning models, particularly deep learning architectures like graph-neural networks (GNNs), can be trained on vast datasets of chemical structures and their associated properties. chemrxiv.orgnih.gov For a compound like this compound, this could involve predicting its aroma profile, flavor intensity, stability under different conditions, and potential synergistic effects with other compounds. These models learn the intricate relationships between a molecule's structure and its function, enabling the in silico screening of vast chemical spaces. chemrxiv.org

Generative AI models represent another exciting frontier. These models can be prompted with a desired sensory description, such as "a meaty, roasted aroma," and in turn, generate potential chemical formulas that could produce that scent. youtube.com This technology could be used to discover novel derivatives of this compound with enhanced or modified flavor profiles. The integration of AI not only fast-tracks product development but also empowers chemists to explore more creative and "out-of-the-box" flavor formulations. youtube.com

Below is a conceptual table illustrating how machine learning could be applied to predict the properties of this compound and related compounds.

| Model Input (Features) | Machine Learning Model | Predicted Output (Properties) | Potential Application |

| Molecular Structure (SMILES, Graph) | Graph Convolutional Neural Network (GCNN) | Aroma Intensity Score (1-10) | Optimization of flavor formulations |

| Physicochemical Descriptors | Random Forest Regressor | Stability in acidic/basic conditions | Development of food products with longer shelf life |

| Reaction Conditions (Temperature, pH) | Deep Neural Network (DNN) | Formation Yield in Maillard Reaction | Process optimization for food manufacturing |

| Mixture of Compounds | AI-driven formulation tool | Synergistic flavor enhancement | Creation of novel flavor blends |

Sustainable Chemistry and Novel Green Technologies

In line with the global push for environmental responsibility, the principles of green and sustainable chemistry are increasingly being applied to the synthesis and use of specialty chemicals like this compound. researchgate.netmdpi.com Green chemistry focuses on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. researchgate.netliverpool.ac.uk This involves considering the entire lifecycle of a chemical, from its synthesis to its ultimate disposal. itrcweb.org

For this compound, this translates to developing more environmentally friendly synthetic routes. Traditional chemical syntheses often rely on petrochemical-based starting materials and volatile organic solvents. Future research will likely focus on utilizing renewable feedstocks, such as biomass-derived precursors, for its synthesis. nih.gov The use of greener solvents, like water or biodegradable solvents such as Cyrene™, is also a key area of development. rsc.orgnih.gov These approaches aim to minimize waste, reduce energy consumption, and avoid the use of toxic reagents and solvents. nih.gov

Another promising avenue is the development of catalytic processes. The use of catalysts, particularly those derived from abundant and non-toxic materials, can significantly improve the efficiency and selectivity of chemical reactions, leading to higher atom economy and less waste. rsc.org For instance, photocatalytic methods that use light to drive chemical reactions under mild conditions are gaining traction as a sustainable alternative to traditional energy-intensive processes. chemrxiv.org

The following table compares a traditional synthesis approach with a hypothetical "green" synthesis for a thiol compound, illustrating the principles of sustainable chemistry.

| Synthesis Parameter | Traditional Approach | Green Chemistry Approach | Sustainability Advantage |

| Starting Materials | Petrochemical-based | Biomass-derived, renewable feedstocks | Reduced reliance on fossil fuels |

| Solvent | Volatile Organic Solvents (e.g., Toluene, DMF) | Water, Supercritical CO2, Biodegradable solvents | Reduced toxicity and environmental pollution |

| Catalyst | Stoichiometric reagents, heavy metals | Heterogeneous catalysts, biocatalysts (enzymes) | Increased efficiency, reusability, lower toxicity |

| Energy Input | High temperature and pressure | Ambient temperature and pressure, photocatalysis | Lower energy consumption and carbon footprint |

| Waste Generation | Significant byproducts, difficult to recycle | Minimal byproducts, designed for degradation | Reduced waste treatment costs and environmental impact |

Interdisciplinary Research Synergies and Applications

The study of this compound is inherently interdisciplinary, sitting at the crossroads of chemistry, food science, materials science, and even human biology. uoguelph.cak-state.edu Future research will see a strengthening of these interdisciplinary synergies to tackle complex challenges and unlock new applications. Food science, for example, is a field that integrates chemistry, microbiology, engineering, and sensory science to understand the properties of food and to develop new food products. k-state.edunih.gov

Beyond food, there is potential for this compound and its derivatives to find applications in materials science. ccsenet.orgktu.ltmaterialsciencejournal.org For instance, the unique chemical properties of sulfur-containing compounds could be exploited in the development of novel polymers, coatings, or functional materials. This would require collaboration between organic chemists, polymer scientists, and materials engineers to design and synthesize new materials with desired properties. idu.ac.id

The table below highlights the interdisciplinary nature of research involving this compound.

| Discipline | Contribution to the Study of this compound | Example Research Question |

| Food Chemistry | Elucidation of formation pathways in the Maillard reaction. | What are the key precursors and reaction conditions that maximize the formation of this compound in a meat-flavored product? |

| Sensory Science | Quantifying its contribution to aroma and flavor profiles. | What is the flavor threshold of this compound in different food matrices? |

| Microbiology | Investigating microbial production or degradation of the compound. | Can specific strains of yeast or bacteria be used to generate this compound in fermented food products? |

| Materials Science | Exploring its potential use as a building block for new materials. | Can this compound be incorporated into a polymer to create a material with specific antioxidant or antimicrobial properties? |

| Analytical Chemistry | Developing advanced methods for its detection and quantification. | How can we monitor the formation of this compound in real-time during the cooking process? |

Advanced Characterization and In Situ Monitoring Techniques

A deeper understanding of the formation, stability, and interactions of this compound relies on the development and application of advanced analytical techniques. Future research will increasingly employ sophisticated methods to characterize this compound and monitor its behavior in complex systems in real-time.